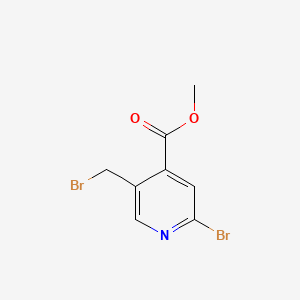
3-Bromo-8-chloroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-8-chloroisoquinoline is a compound with the molecular formula C9H5BrClN . It is also known by its IUPAC name, 3-bromo-8-chloroisoquinoline .
Molecular Structure Analysis
The InChI code for 3-Bromo-8-chloroisoquinoline is 1S/C9H5BrClN/c10-9-4-6-2-1-3-8(11)7(6)5-12-9/h1-5H . The canonical SMILES structure is C1=CC2=CC(=NC=C2C(=C1)Cl)Br . The molecular weight of the compound is 242.50 g/mol .Physical And Chemical Properties Analysis
The molecular weight of 3-Bromo-8-chloroisoquinoline is 242.50 g/mol . The compound has a topological polar surface area of 12.9 Ų . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 . The exact mass and monoisotopic mass of the compound are 240.92939 g/mol .Applications De Recherche Scientifique
Nature of Reactions Involving Halogenated Isoquinolines : A study by Zoltewicz and Oestreich (1991) in the Journal of Organic Chemistry explored the reactions of halogenated isoquinolines, including 4-bromoisoquinoline, in ammonia. This research is relevant as it shows the reactivity of similar bromo-chloroisoquinoline compounds in ammonia, a critical aspect in synthetic organic chemistry (Zoltewicz & Oestreich, 1991).
Synthesis of Halogenated Quinoline Carboxylic Acids : Raveglia et al. (1997) in the Journal of Heterocyclic Chemistry developed a novel synthesis method for 3-halo-2-phenylquinoline-4-carboxylic acids, demonstrating the versatility of halogenated quinoline compounds in synthetic routes (Raveglia et al., 1997).
In vitro Cytotoxic Studies of Quinoline Derivatives : Kotian et al. (2021) in Bioorganic Chemistry investigated the cytotoxic effects of 8-hydroxyquinoline derived thiosemicarbazones, including bromo and chloro derivatives, against cancer cell lines. This highlights the potential of halogenated quinoline derivatives in medicinal chemistry (Kotian et al., 2021).
Antifungal Activity of Halogenated Quinolines : Gershon et al. (1996) in Monatshefte für Chemie / Chemical Monthly found that compounds like 3-bromo-6-chloro-quinolinol exhibit significant antifungal activity against various fungi, suggesting the utility of similar compounds in developing antifungal agents (Gershon et al., 1996).
Halogenation Reactions in Quinolines : Mongin et al. (1996) in Tetrahedron Letters discussed the efficient synthesis of chloro compounds from bromo derivatives in pyridine and quinoline series, indicating the feasibility of transforming halogen groups in these compounds (Mongin et al., 1996).
Synthesis of Fluoromethyl-Containing Quinoline Analogs : Golubev et al. (2010) in the Russian Chemical Bulletin developed a method for synthesizing 3-bromomethyl-2-chloro-4-fluoromethylquinolines, highlighting the synthesis versatility of bromo-chloroquinoline derivatives (Golubev et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-8-chloroisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-9-4-6-2-1-3-8(11)7(6)5-12-9/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIFTLDGPOJNJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC=C2C(=C1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-8-chloroisoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

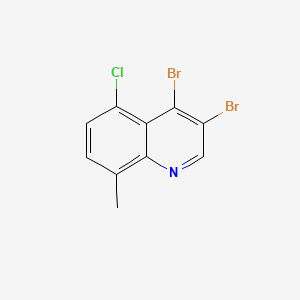
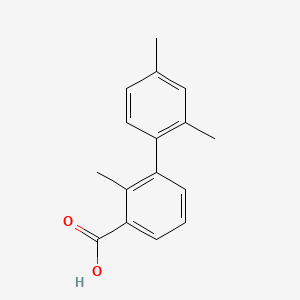
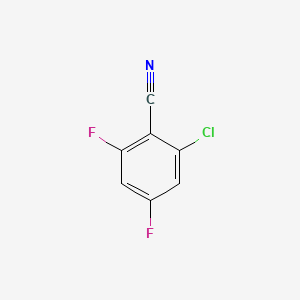



![5-Hydroxy-8-methoxy-7-[4-(4-methylpiperazin-1-yl)butoxy]-2-phenylchromen-4-one](/img/structure/B593838.png)
![Ethyl 4-[2-(4,6-dimethyl-3-oxo-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetyl]piperazine-1-carboxylate](/img/structure/B593839.png)
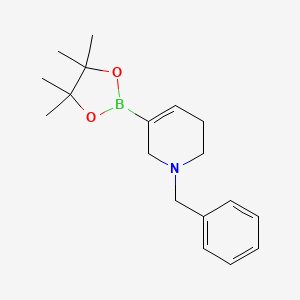
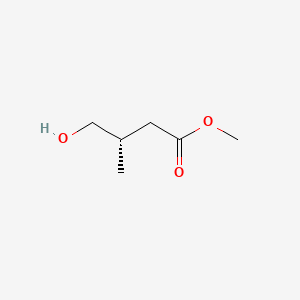
![spiro[6H-furo[2,3-d]pyrimidine-5,1'-cyclopropane]](/img/structure/B593843.png)
![(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane](/img/structure/B593845.png)
![4-[(2-Butyl-5-{3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoic acid](/img/structure/B593848.png)
